4-Bromo-2-isobutoxypyridine
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Overview
Description
4-Bromo-2-isobutoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom attached to the fourth position of the pyridine ring and an isobutoxy group attached to the second position
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-isobutoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules. On a cellular level, this can lead to the production of new organic compounds, depending on the specific context of the reaction .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, which suggests that it may be robust against various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutoxypyridine typically involves the bromination of 2-isobutoxypyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the fourth position. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isobutoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Bromo-2-isobutoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Comparison with Similar Compounds
4-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Chloro-2-isobutoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Isobutoxypyridine: Lacks the bromine atom at the fourth position.
Uniqueness: 4-Bromo-2-isobutoxypyridine is unique due to the presence of both the bromine atom and the isobutoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with target molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVWECKFKGJDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744865 |
Source
|
Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289132-07-5 |
Source
|
Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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